N-(5-chloro-2-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety. Its core structure consists of a bicyclic thienopyrimidinone system substituted with:
- 3-ethyl group at position 3 of the pyrimidinone ring.
- 7-(4-methylphenyl) group at position 7 of the thiophene ring.
- Sulfanyl bridge connecting the thienopyrimidinone to an acetamide group.
- N-(5-chloro-2-methylphenyl) substituent on the acetamide nitrogen.
This compound shares structural motifs with kinase inhibitors and enzyme modulators, where the thienopyrimidinone core often serves as a pharmacophore.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-4-28-23(30)22-21(18(12-31-22)16-8-5-14(2)6-9-16)27-24(28)32-13-20(29)26-19-11-17(25)10-7-15(19)3/h5-12H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTVWQHHJQASAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 484.03 g/mol. This compound features a thieno[3,2-d]pyrimidine core, which is recognized for its diverse biological activities, including antimicrobial and anticancer properties. The presence of chlorine and methyl groups enhances its chemical reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno-pyrimidines have shown varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structural features suggest that it may interact with bacterial enzymes or cell membranes, contributing to its antimicrobial efficacy.
Table 1: Antimicrobial Evaluation of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)-2-{[3-Ethylthieno[3,2-d]pyrimidin]}acetamide | Similar thieno-pyrimidine core | Antimicrobial |
| 6-(1H-Benzimidazol-2-yl)-thieno[3,2-d]pyrimidin | Contains benzimidazole moiety | Antitumor |
| 5-Methylthieno[3,2-d]pyrimidin derivatives | Methyl-substituted variants | Anti-inflammatory |
Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity through its ability to inhibit specific enzymes involved in DNA synthesis and repair. Studies on related compounds have demonstrated their potential as dual inhibitors targeting multiple pathways in cancer cells, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
The compound's structural analogs have been investigated for anti-inflammatory activity. Research has shown that certain derivatives can inhibit pro-inflammatory pathways mediated by mitogen-activated protein kinases (MAPKs), indicating a potential therapeutic role in treating inflammatory conditions .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Inhibition of DNA synthesis and repair enzymes | |
| Anti-inflammatory | Modulation of MAPK signaling pathways |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thienopyrimidine derivatives found that compounds structurally similar to this compound exhibited significant inhibition zones against both gram-positive and gram-negative bacteria. The best-performing derivatives showed minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like sulfadiazine .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of thienopyrimidine derivatives, researchers synthesized various compounds based on the thieno[3,2-d]pyrimidine scaffold. These compounds were tested against multiple cancer cell lines, revealing promising results in terms of cell viability reduction and apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Impact of Substituents on Properties
Position 3 Substituents :
- Ethyl vs. Methyl : The target compound’s 3-ethyl group increases steric bulk and lipophilicity (predicted logP ~4.2) versus the methyl analog (logP ~3.8) .
- Aryl/Alkyl Groups : Substitution with chlorophenyl () or methoxybenzyl () introduces polar or bulky groups, affecting solubility and target selectivity .
Acetamide Aryl Group :
- Chloro vs. Trifluoromethyl : The trifluoromethyl group in enhances electronegativity and metabolic stability compared to the target’s chloromethylphenyl group .
- Positional Isomerism : The 5-chloro-2-methylphenyl substituent (target) vs. 2-chloro-4-methylphenyl () may influence steric interactions in enzyme active sites .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(5-chloro-2-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- The synthesis typically involves constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene precursors, followed by sulfanylation with 2-chloroacetamide derivatives. Critical steps include:
- Core formation : Reaction of 3-ethyl-4-oxo-thienopyrimidine intermediates with electrophilic agents under controlled pH and temperature (e.g., reflux in ethanol) .
- Sulfanylation : Substitution at the 2-position of the thienopyrimidine core using thiourea or NaSH, followed by coupling with N-(5-chloro-2-methylphenyl)acetamide via nucleophilic displacement .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/water) to isolate the final product .
Q. Which spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry of substituents, particularly the methylphenyl and chloro-methylphenyl groups. Aromatic protons appear as multiplets in δ 7.0–8.0 ppm, while the acetamide NH resonates near δ 10.0 ppm .
- HRMS (ESI+) : Validates molecular formula (e.g., [M+H]+ at m/z 524.0921 for C25H23ClN3O2S2) .
- FT-IR : Key peaks include C=O (1680–1700 cm⁻¹), S-C=S (650–750 cm⁻¹), and NH (3200–3300 cm⁻¹) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar thienopyrimidines) .
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Acidic conditions often hydrolyze the acetamide bond, while basic media may cleave the sulfanyl linkage .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- DoE (Design of Experiments) : Use response surface methodology to optimize variables (e.g., solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile reduces side reactions in sulfanylation steps .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction times (e.g., 30% yield increase in thienopyrimidine cyclization) .
- Microwave Assistance : Accelerates ring-closure steps (e.g., 15-minute reactions vs. 12-hour conventional heating) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Targeted Assay Validation : Compare IC50 values using standardized protocols (e.g., kinase inhibition assays with ATP concentration controls). Discrepancies may arise from varying assay pH or co-solvents (e.g., DMSO >1% alters protein binding) .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidized sulfanyl groups) that may interfere with activity readings .
- Structural Analog Comparison : Cross-reference with analogs like N-(3-chlorophenyl) derivatives to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key interactions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
